

# Comprehensive Application Notes and Protocols: Celastrol-Induced Ferroptosis in Disease Models

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## Compound Focus: Celastrol

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## Introduction and Significance

**Celastrol**, a pharmacologically active triterpenoid compound isolated from the medicinal plant *Tripterygium wilfordii* Hook, has emerged as a **potent inducer and modulator** of ferroptosis across various disease contexts. Ferroptosis represents a **novel form** of regulated cell death characterized by **iron-dependent lipid peroxidation**, distinct from apoptosis, necrosis, and other programmed cell death pathways in both morphology and biochemical mechanisms. The growing interest in **celastrol's** capacity to modulate ferroptosis stems from its **therapeutic potential** in conditions including cancer, ischemia/reperfusion injury, and inflammatory disorders. These application notes provide detailed experimental protocols and quantitative data for researchers investigating **celastrol-mediated** ferroptosis, encompassing both in vitro and in vivo approaches, with comprehensive methodological details for implementation in preclinical studies.

The **significance** of these protocols extends to multiple research domains, particularly **cancer therapeutics** and **organ protection strategies**. In hepatocellular carcinoma models, **celastrol** demonstrates **dose-dependent cytotoxicity** through ferroptosis induction, while in intestinal ischemia/reperfusion injury, it exhibits **protective effects** against ferroptosis-mediated acute lung injury. This dual nature highlights the **context-dependent applications** of **celastrol** and underscores the importance of standardized protocols for elucidating its mechanisms of action. The following sections provide comprehensive experimental

frameworks for investigating **celastrol**'s effects on ferroptosis-related pathways, validated through both in vitro and in vivo models, with emphasis on key readouts including lipid peroxidation, iron accumulation, and mitochondrial alterations.

## Quantitative Data Summary

### Key Findings from Celastrol Ferroptosis Studies

Table 1: Summary of **celastrol** effects across experimental models

Model System	Celastrol Concentration/Dose	Key Effects on Ferroptosis Markers	Experimental Outcomes
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| Hepatocellular carcinoma (Huh-7 cells) [1] | 0-8  $\mu$ M for 24h (in vitro) | •  $\downarrow$ RRM2 expression •  $\downarrow$ mTOR phosphorylation •  $\downarrow$ GSH levels •  $\uparrow$ MDA content •  $\uparrow$ ROS accumulation | Dose-dependent inhibition of cell proliferation with IC<sub>50</sub> ~2-4  $\mu$ M | | Hepatocellular carcinoma (mouse xenograft) [1] | 1 mg/kg every 2 days for 2 weeks (in vivo) | •  $\downarrow$ RRM2 and GPX4 protein levels •  $\downarrow$ Tumor volume and weight • No significant liver/kidney toxicity | 40-50% reduction in tumor growth compared to controls | | Intestinal ischemia/reperfusion (mouse model) [2] [3] | 2 mg/kg intraperitoneally (in vivo) | •  $\downarrow$ Lipid peroxidation •  $\downarrow$ ROS accumulation •  $\uparrow$ YAP protein expression •  $\downarrow$ Pro-inflammatory cytokines | Attenuated acute lung injury, improved histological scores | | MLE-12 cells (OGD/R model) [2] [3] | 0.5-1.0  $\mu$ M for 24h (in vitro) | •  $\downarrow$ Intracellular iron accumulation •  $\uparrow$ YAP nuclear localization •  $\downarrow$ MDA production •  $\uparrow$ Cell viability under OGD/R | Protection against oxygen-glucose deprivation-induced ferroptosis |

Table 2: Optimal **celastrol** treatment conditions for different experimental objectives

Research Objective	Recommended Celastrol Concentration	Treatment Duration	Key Assays for Validation
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| Cancer cell ferroptosis induction [1] | 2-4  $\mu$ M (in vitro) 1 mg/kg every 2 days (in vivo) | 24 hours (in vitro) 2 weeks (in vivo) | • CCK-8 viability • Western blot (RRM2, GPX4, xCT) • MDA/GSH assays • ROS

detection | | Organ protection against ferroptosis [2] [3] | 0.5-2 mg/kg (in vivo) 0.5-1.0  $\mu$ M (in vitro) | Pre-treatment 1-2 hours before injury | • Histological scoring • BALF protein/content analysis • Iron assay • Lipid peroxidation measurement | | Pathway mechanism studies [2] | 1-2  $\mu$ M (in vitro) | 6-24 hours depending on endpoint | • Immunofluorescence (YAP localization) • Western blot (Hippo pathway proteins) • Co-immunoprecipitation assays |

## In Vitro Experimental Protocols

### Cell Culture and Treatment Conditions

**Materials Required:** **Celastrol** (purity: HPLC  $\geq$  98%, Solarbio, SC8190), Ferrostatin-1 (Fer-1, HY-100579, MedChemExpress), Erastin (Era, M2679, AbMole), Deferoxamine (DFO, HY-B0988, MedChemExpress), N-acetylcysteine (NAC, HY-B0215, MedChemExpress), cell culture reagents, Huh-7 human hepatocellular carcinoma cells (Cell Bank of Chinese Academy of Sciences), MLE-12 mouse lung epithelial cells (ATCC).

#### Procedure:

- **Cell maintenance:** Culture Huh-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO<sub>2</sub>. Maintain cells in exponential growth phase and passage at 70-80% confluence using trypsin-EDTA solution [1].
- **Celastrol preparation:** Prepare a 10 mM stock solution of **celastrol** in DMSO and store at -20°C. Further dilute in culture medium to achieve working concentrations (typically 0.5-8  $\mu$ M for dose-response studies). Maintain DMSO concentration below 0.1% in all treatments, including vehicle controls.
- **Treatment protocol:** Seed cells at appropriate densities ( $2 \times 10^4$  cells/well for 96-well plates,  $5 \times 10^5$  cells/well for 6-well plates) and allow to adhere overnight. Replace medium with fresh DMEM containing **celastrol** at desired concentrations with or without ferroptosis inhibitors (10  $\mu$ M Fer-1, 100  $\mu$ M DFO, or 5 mM NAC). Incubate for 24 hours unless otherwise specified for time-course experiments [1].
- **Oxygen-glucose deprivation/recovery (OGD/R) model:** For MLE-12 cells, replace culture medium with deoxygenated glucose-free balanced salt solution and place cells in a hypoxic chamber (1% O<sub>2</sub>, 5% CO<sub>2</sub>, 94% N<sub>2</sub>) for 2-6 hours. Replace with normal culture medium and return to normoxic conditions for recovery. Treat with **celastrol** (0.5-1.0  $\mu$ M) during the recovery phase [2].

## Assessment of Ferroptosis Markers

### Cell Viability Assessment:

- **CCK-8 assay:** After treatment, add 10  $\mu\text{L}$  CCK-8 solution (DOJINDO, CK04) per 100  $\mu\text{L}$  culture medium and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate cell viability as percentage of vehicle control [1].

### Biochemical Assays:

- **Lipid peroxidation measurement:** Quantify malondialdehyde (MDA) levels using MDA assay kit (Beyotime, S0131S). Harvest cells and lysate, then mix with thiobarbituric acid reagent and incubate at 95°C for 60 minutes. Measure absorbance at 532 nm and calculate MDA concentration using molar extinction coefficient of 155  $\text{mM}^{-1}\text{cm}^{-1}$  [1].
- **Glutathione assay:** Determine intracellular GSH levels using GSH assay kit (Beyotime, S0053). Deproteinize cell lysates and mix with DTNB reagent. Measure absorbance at 412 nm and calculate GSH concentration against standard curve [1].
- **Reactive oxygen species detection:** Load cells with 10  $\mu\text{M}$  DCFH-DA (Beyotime, S0033S) in serum-free medium for 30 minutes at 37°C. Wash with PBS and visualize fluorescence using fluorescence microscopy (excitation 488 nm, emission 525 nm). Quantify fluorescence intensity using ImageJ software [1].
- **Intracellular iron measurement:** Use Iron Assay Kit (Abcam, ab83366) according to manufacturer's instructions. Briefly, harvest cells and extract iron, then mix with iron probe. Measure absorbance at 593 nm and calculate iron concentration from standard curve [2].

### Protein Expression Analysis:

- **Western blotting:** Extract proteins using RIPA buffer (Beyotime, P0013B) with protease and phosphatase inhibitors. Separate 20-30  $\mu\text{g}$  protein by SDS-PAGE, transfer to PVDF membranes, block with 5% non-fat milk, and incubate with primary antibodies overnight at 4°C. Key antibodies: RRM2 (1:1000, Beyotime, #AG3168), GPX4 (1:1000, CST, #52455), xCT (1:1000, Beyotime, AF7992), TFR1 (1:1000, Beyotime, AF8136), YAP (1:1000, Santa Cruz, sc-101199), p-YAP (1:1000, CST, #13008),  $\beta$ -Actin (1:5000, CST, #4967). Incubate with HRP-conjugated secondary antibodies (1:5000, Beyotime, A0239) and detect using ECL substrate [2] [1].

## In Vivo Experimental Protocols

### Intestinal Ischemia/Reperfusion Model

**Animals:** Male C57BL/6 mice (6-8 weeks old, 20-25 g) from licensed breeders (e.g., SiPeiFu Biotechnology Co., Ltd.). House under standard conditions (12h light/dark cycle) with free access to food and water. All procedures should be approved by Institutional Animal Care and Use Committee [2].

### Surgical Procedure:

- **Pre-operative preparation:** Randomize mice into groups (sham, II/R model, II/R + **celastrol** 2 mg/kg, II/R + **celastrol** + verteporfin). Fast animals for 12 hours with free access to water before surgery.
- **Anesthesia and monitoring:** Anesthetize mice with sodium pentobarbital (50 mg/kg, intraperitoneally). Maintain body temperature at 37°C using heating pad during procedure.
- **Intestinal ischemia:** Make midline laparotomy incision. Isolate superior mesenteric artery (SMA) and occlude with non-traumatic microvascular clamp for 60 minutes. Confirm ischemia by pale coloration of intestine.
- **Reperfusion:** Carefully remove clamp to restore blood flow. Observe for return of pink color confirming reperfusion. Close abdomen in two layers with sutures.
- **Celastrol administration:** Administer **celastrol** (2 mg/kg in vehicle) or vehicle alone (PBS with 1% DMSO) intraperitoneally 1 hour before reperfusion [2].
- **Post-operative care:** Provide analgesic (buprenorphine, 0.1 mg/kg) every 12 hours for 48 hours. Monitor animals closely during recovery. Sacrifice after 4 hours of reperfusion for sample collection.

### Sample Collection and Analysis:

- **Bronchoalveolar lavage fluid (BALF):** Cannulate trachea and instill 0.8 mL ice-cold PBS. Gently aspirate after 30 seconds. Repeat 3 times with pooled recovery >80%. Centrifuge BALF at 1000×g for 10 minutes at 4°C. Collect supernatant for protein concentration measurement (BCA assay) and cytokine analysis [2].
- **Cytokine measurement:** Determine TNF- $\alpha$ , IL-6, and IL-1 $\beta$  levels in BALF using ELISA kits according to manufacturer's protocols [2].
- **Lung wet/dry weight ratio:** Immediately after sacrifice, excise left lung, blot dry, and record wet weight. Place in oven at 80°C for 48 hours and record dry weight. Calculate W/D ratio as indicator of pulmonary edema [2].
- **Histological analysis:** Inflate right lung with 10% neutral buffered formalin at 25 cm H<sub>2</sub>O pressure. Fix for 24 hours, embed in paraffin, section at 5  $\mu$ m thickness, and stain with hematoxylin and eosin. Evaluate lung injury using scoring system based on alveolar wall thickness, edema, congestion, and inflammatory cell infiltration [2].

## Tumor Xenograft Model

**Animals:** Balb/c Nude mice (6-8 weeks old, female) from Charles River. House under specific pathogen-free conditions with autoclaved food and water [1].

**Procedure:**

- **Cell inoculation:** Harvest Huh-7 cells in exponential growth phase. Resuspend in 100  $\mu$ L PBS ( $5 \times 10^6$  cells) and inject subcutaneously into right flank of mice.
- **Treatment protocol:** When tumors reach approximately 100  $\text{mm}^3$ , randomize mice into control and treatment groups ( $n=6-8$  per group). Administer **celastrol** (1 mg/kg in PBS with 1% DMSO) or vehicle control intraperitoneally every two days for two weeks.
- **Tumor monitoring:** Measure tumor dimensions every 3-4 days using calipers. Calculate volume using formula:  $V = (\text{length} \times \text{width}^2)/2$ .
- **Terminal analysis:** After 2 weeks of treatment, collect blood for serum biochemistry analysis (liver and kidney function markers). Excise tumors and weigh. Divide each tumor: portion fixed in 10% formalin for immunohistochemistry, portion snap-frozen in liquid nitrogen for protein and biochemical analysis [1].

## Pathway Mechanisms and Diagram

### Molecular Mechanisms of Celastrol in Ferroptosis Regulation

**Celastrol** modulates ferroptosis through **context-dependent mechanisms** that vary between disease models. In **cancer cells**, **celastrol** primarily induces ferroptosis by **suppressing RRM2 expression**, which leads to reduced mTOR phosphorylation and enhanced lipid peroxidation [1]. The subsequent depletion of glutathione and inhibition of GPX4 activity creates a permissive environment for ferroptosis execution. Conversely, in **ischemia/reperfusion injury** models, **celastrol** exerts protective effects by **activating the Hippo-YAP signaling pathway**, resulting in reduced iron accumulation and lipid peroxidation in lung epithelial cells following intestinal ischemia [2] [3].

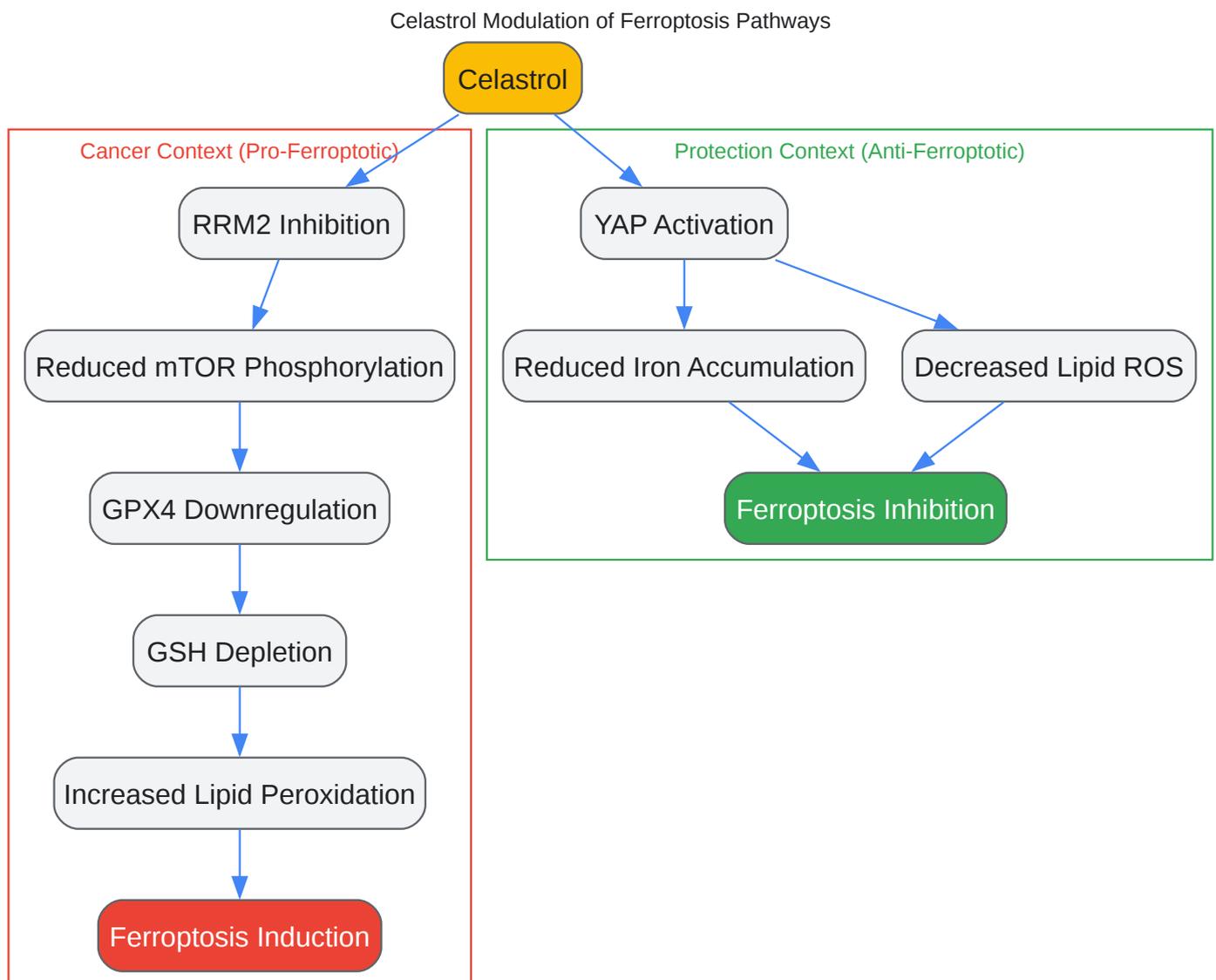
The **dual nature** of **celastrol's** action on ferroptosis highlights the importance of cellular context and experimental conditions. The key regulatory nodes include:

- **Iron metabolism:** **Celastrol** modulates intracellular iron pools through regulation of TFR1 and ferritin, affecting the labile iron available for Fenton reactions [2].
- **Lipid peroxidation systems:** By influencing ACSL4 and LPCAT3 activities, **celastrol** alters the composition of polyunsaturated fatty acids in membrane phospholipids, changing susceptibility to

peroxidation [4].

- **Antioxidant defense systems:** **Celastrol** impacts both GPX4-dependent and independent pathways (FSP1-CoQ10, GCH1-BH4) that normally counteract lipid peroxide accumulation [4] [5].
- **Transcriptional regulation:** Through YAP and Nrf2 signaling, **celastrol** influences the expression of multiple ferroptosis-related genes, creating a coordinated cellular response [2].

## Pathway Diagrams



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Figure 1: Context-dependent pathways of **celastrol**-mediated ferroptosis regulation

Figure 2: In vitro experimental workflow for **celastrol** ferroptosis studies

## Practical Considerations and Applications

### Technical Considerations and Troubleshooting

#### Celastrol Preparation and Stability:

- **Solubility challenges:** **Celastrol** has limited aqueous solubility. Always prepare fresh stock solutions in DMSO and ensure complete dissolution before dilution in aqueous buffers. Gently warm if necessary but avoid excessive heating.
- **Stability concerns:** Aliquot **celastrol** stock solutions and store at -20°C protected from light. Avoid repeated freeze-thaw cycles. Working solutions in culture medium should be used within 24 hours.
- **Vehicle controls:** Always include vehicle controls with equivalent DMSO concentration (typically 0.1% or less) to account for solvent effects.

#### Optimization Guidelines:

- **Dose-response establishment:** Conduct preliminary experiments with **celastrol** concentrations ranging from 0.1-10 µM to establish appropriate dose-response curves for specific cell types.
- **Time-course considerations:** The temporal dynamics of ferroptosis markers vary; assess early markers (ROS accumulation) at 2-6 hours and later markers (cell death, protein expression changes) at 12-24 hours.
- **Combination treatments:** When using ferroptosis inhibitors alongside **celastrol**, pretreat with inhibitors (Fer-1, DFO) for 1-2 hours before **celastrol** addition to ensure proper cellular uptake and action.

#### Troubleshooting Common Issues:

- **Inconsistent ferroptosis induction:** Verify **celastrol** stock concentration and bioactivity through positive controls with known ferroptosis inducers (erastin, RSL3).
- **High background cell death:** Optimize cell seeding density to prevent overconfluence, which can alter susceptibility to ferroptosis.

- **Variable biochemical assays:** Include internal standards in MDA and GSH assays and normalize results to protein concentration or cell number.

## Research Applications and Future Directions

The protocols outlined herein enable **systematic investigation** of **celastrol**'s effects on ferroptosis across multiple research contexts. In **cancer drug discovery**, these methods facilitate screening for combinatorial approaches that enhance **celastrol**'s pro-ferroptotic activity in malignant cells. For **ischemia/reperfusion injury** research, the protocols provide frameworks for evaluating **celastrol**'s protective effects against ferroptosis in various organ systems beyond the lung injury model described.

**Emerging applications** include:

- **Neurodegenerative diseases:** Adapting these protocols to neuronal models could explore **celastrol**'s potential in mitigating ferroptosis in Parkinson's and Alzheimer's models.
- **Autoimmune conditions:** Investigating **celastrol**'s effects on immune cell ferroptosis could elucidate mechanisms in psoriasis and rheumatoid arthritis.
- **Metabolic disorders:** Applying these methods to hepatic and adipocyte models could reveal connections between ferroptosis and metabolic diseases.

The **experimental flexibility** of these protocols allows researchers to modify specific elements (cell types, treatment durations, endpoint analyses) to address diverse research questions while maintaining methodological rigor for reproducible investigation of **celastrol**-mediated ferroptosis modulation.

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